![molecular formula C22H23N3OS B2694727 2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034390-61-7](/img/structure/B2694727.png)
2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Description
2-(ethylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Photo-Physical Characteristics
The synthesis and study of photo-physical characteristics of novel fluorescent compounds, inspired by ESIPT (excited state intramolecular proton transfer), have been explored. Compounds synthesized from reactions involving p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol demonstrated significant solvent polarity effects on their absorption-emission properties. These compounds exhibit a pathway for excited state intramolecular proton transfer with single absorption and dual emission characteristics, highlighting their potential for applications in fluorescence-based sensors and imaging technologies (Padalkar et al., 2011).
Antiviral and Antimicrobial Activities
Research into benzamide-based derivatives has shown remarkable antiavian influenza virus activity. Novel synthesis routes have been developed for benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, exhibiting significant antiviral activities against the H5N1 strain. This underscores the potential of these compounds in developing antiviral therapeutics (Hebishy et al., 2020).
Anticancer Properties
The synthesis of novel compounds bearing the pyrazole or indazole nucleus, with substitutions at the benzamido moiety, has been investigated for their antiproliferative activity against human lung carcinoma cells. Compounds induced intrinsic apoptotic pathways by activating p53 and promoting the increase of DR4 and DR5 death receptors, suggesting their potential use in cancer treatment strategies (Raffa et al., 2019).
Heterocyclic Synthesis
The versatility of ethylthio-N-substituted benzamides in heterocyclic synthesis has been highlighted through the development of new pathways to synthesize various heterocyclic compounds. These methods have produced derivatives with applications ranging from medicinal chemistry to agricultural chemistry, showcasing the broad utility of these compounds in synthesizing novel heterocycles with potential biological and chemical properties (Mohareb et al., 2004).
properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-27-20-12-6-4-10-17(20)22(26)24-18-11-5-3-9-16(18)19-15-25-14-8-7-13-21(25)23-19/h3-6,9-12,15H,2,7-8,13-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRSFOSBOAMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.